molecular formula C5H11P B096950 Cyclopentylphosphine CAS No. 15573-36-1

Cyclopentylphosphine

Cat. No. B096950
CAS RN: 15573-36-1
M. Wt: 102.11 g/mol
InChI Key: DVIDIZXCFDHODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylphosphine (C5H11P) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research for its ability to act as a ligand in coordination chemistry and catalysis. Cyclopentylphosphine is a colorless liquid that is highly reactive and flammable. In

Scientific Research Applications

Application in Antineoplastic Drugs and Immunotherapy

Cyclopentylphosphine has been explored in the synthesis and modification of various antineoplastic drugs. For instance, cyclophosphamide, a derivative, remains a crucial antineoplastic drug and immunosuppressive agent. It's extensively utilized in cancer therapy and in autoimmune disorders, highlighting its diverse clinical applications. The unique metabolism and inactivation mechanisms of cyclophosphamide, likely influenced by its cyclopentylphosphine structure, contribute to its distinct cytotoxic properties (Emadi, Jones, & Brodsky, 2009).

Impact on Metabolic Pathways

The influence of cyclophosphamide on metabolic pathways in various tissues, as shown in a metabolomic study, reflects the broader impact of cyclopentylphosphine derivatives. This study revealed significant alterations in metabolites related to amino acids, energy, choline, and nucleotide metabolism, along with oxidative stress-related pathways (Qu Tingli et al., 2016).

Applications in Inflammatory Diseases

Cyclophosphamide, a cyclopentylphosphine derivative, is used in treating inflammatory rheumatic diseases. This highlights cyclopentylphosphine's potential role in immunomodulatory therapies. Cyclophosphamide's impact on T cells and other immune responses in these diseases indicates the broader applicability of cyclopentylphosphine structures in immunotherapy (Brummaier et al., 2013).

Insights from Pharmacokinetics

Understanding the pharmacokinetics of cyclopentylphosphine derivatives, like cyclophosphamide, helps in optimizing their therapeutic index. This knowledge is vital for improving their efficacy and reducing toxicity in clinical applications, thus offering insights into the potential of cyclopentylphosphine structures in drug development (Jonge et al., 1979).

properties

IUPAC Name

cyclopentylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11P/c6-5-3-1-2-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDIZXCFDHODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466412
Record name CYCLOPENTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylphosphine

CAS RN

15573-36-1
Record name CYCLOPENTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylphosphine
Reactant of Route 2
Cyclopentylphosphine
Reactant of Route 3
Cyclopentylphosphine
Reactant of Route 4
Cyclopentylphosphine
Reactant of Route 5
Cyclopentylphosphine
Reactant of Route 6
Cyclopentylphosphine

Citations

For This Compound
36
Citations
TM Douglas, SK Brayshaw… - … A European Journal, 2008 - Wiley Online Library
… dehydrogenation of a cyclopentyl ring in tris(cyclopentylphosphine) (PCyp 3 ) to give V, by … studies, CH activation in cyclopentylphosphine complexes has only been reported briefly …
R Dallanegra, AB Chaplin, AS Weller - Organometallics, 2012 - ACS Publications
Rh(I) and Rh(III) complexes of tricyclopentylphosphine (PCyp 3 ), or its dehydrogenated variant PCyp 2 (η 2 -C 5 H 7 ), partnered with wide-bite-angle chelating diphosphine ligands …
Number of citations: 49 pubs.acs.org
S Moret, R Dallanegra, AB Chaplin, TM Douglas… - Inorganica Chimica …, 2010 - Elsevier
The iridium cyclooctadiene complex incorporating a tricyclopentyl phosphine ligand (PCyp 3 ), Ir(η 2 :η 2 -C 8 H 12 )(PCyp 3 )Cl, has been prepared. Removal of the chloride from this …
Number of citations: 15 www.sciencedirect.com
HH Abdul‐Ridha, JE Bateman, GH Fan… - Journal of the …, 1994 - iopscience.iop.org
Ex situ Fourier transform infrared spectroscopic data are presented for the decomposition of cyanoethylphosphine (CYEP), benzylphosphine (BZP), cyclopentylphosphine (CPP), and …
Number of citations: 3 iopscience.iop.org
TM Douglas, AS Weller - New Journal of Chemistry, 2008 - pubs.rsc.org
… We have recently reported the remarkably quick acceptorless dehydrogenation of one alkyl ring of tris-cyclopentylphosphine (PCyp 3 ) in the complex [Rh(dppe)Cl(PCyp 3 )] on addition …
Number of citations: 24 pubs.rsc.org
HH Abdul-Ridha, JE Bateman, RC Crowte, P Hoye… - Journal of crystal …, 1994 - Elsevier
We have studied the reaction between n-butylphosphine and sec-butylphosphine with trimethylindium in the dihydrogen atmosphere of an InP metalorganic chemical vapour deposition …
Number of citations: 3 www.sciencedirect.com
TM Miller, GM Whitesides - Organometallics, 1986 - ACS Publications
… In the first, we found that irans-bis(tricyclopentylphosphine)dihydridoplatinum(II) (3) reacted with 1. In the absence of dioxygen, 3 is itself thermally stable. When an equimolar solution of …
Number of citations: 52 pubs.acs.org
Y Kawashima, K Okano, K Nozaki… - Bulletin of the Chemical …, 2004 - journal.csj.jp
… Palladium-catalyzed coupling reaction of (S)-1,10-binaphthyl-2,20-diyl ditriflate with dicyclopentylphosphine oxide gave (S)-2-dicyclopentylphosphi- …
Number of citations: 53 www.journal.csj.jp
SA Buckler, M Epstein - Tetrahedron, 1962 - Elsevier
Earlier work on the reaction of phosphine with carbonyl compounds is reviewed and new information is provided on the reaction of phosphines with ketones. Primary phosphine oxides (…
Number of citations: 52 www.sciencedirect.com
M Green, P O'Brien - Chemistry of materials, 2001 - ACS Publications
Novel chemical routes to high-quality nanodispersed quantum dots of Zn 3 P 2 have been developed. The precursors Me 2 Zn and HP t Bu 2 were thermolyzed in TOPO (tri-n-…
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.